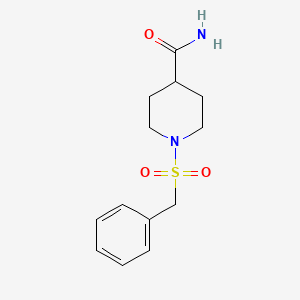
1-(benzylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzylsulfonyl)-4-piperidinecarboxamide, also known as Boc-piperidine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
1-(benzylsulfonyl)-4-piperidinecarboxamidene acts as a nucleophile in various chemical reactions due to the presence of the piperidine ring and the sulfonyl group. The sulfonyl group acts as a leaving group, making 1-(benzylsulfonyl)-4-piperidinecarboxamidene a potent electrophile. The mechanism of action of 1-(benzylsulfonyl)-4-piperidinecarboxamidene in biological systems is not well understood and requires further investigation.
Biochemical and Physiological Effects:
1-(benzylsulfonyl)-4-piperidinecarboxamidene has been shown to have minimal toxicity in vitro and in vivo. It has been reported to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. 1-(benzylsulfonyl)-4-piperidinecarboxamidene has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(benzylsulfonyl)-4-piperidinecarboxamidene has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under various conditions and can be stored for extended periods. However, 1-(benzylsulfonyl)-4-piperidinecarboxamidene has limitations, including its limited solubility in water and its potential reactivity towards other compounds.
Direcciones Futuras
There are several future directions for research on 1-(benzylsulfonyl)-4-piperidinecarboxamidene. One potential area of research is the development of new synthetic routes for 1-(benzylsulfonyl)-4-piperidinecarboxamidene and its derivatives. Another area of research is the investigation of the mechanism of action of 1-(benzylsulfonyl)-4-piperidinecarboxamidene in biological systems. Further research is also needed to explore the potential therapeutic applications of 1-(benzylsulfonyl)-4-piperidinecarboxamidene and its derivatives.
Conclusion:
In conclusion, 1-(benzylsulfonyl)-4-piperidinecarboxamidene is a versatile compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(benzylsulfonyl)-4-piperidinecarboxamidene and its derivatives.
Métodos De Síntesis
1-(benzylsulfonyl)-4-piperidinecarboxamidene can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of piperidine with benzylchloride to form N-benzylpiperidine. This compound is then reacted with chlorosulfonyl isocyanate to form N-benzylpiperidine-4-sulfonyl chloride. Finally, the Boc group is introduced by reacting N-benzylpiperidine-4-sulfonyl chloride with di-tert-butyl dicarbonate in the presence of a base.
Aplicaciones Científicas De Investigación
1-(benzylsulfonyl)-4-piperidinecarboxamidene has found applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been used as a building block in the synthesis of various compounds with potential therapeutic applications, such as antiviral, antibacterial, and anticancer agents. 1-(benzylsulfonyl)-4-piperidinecarboxamidene has also been used as a protecting group for amino acids in peptide synthesis.
Propiedades
IUPAC Name |
1-benzylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c14-13(16)12-6-8-15(9-7-12)19(17,18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBDUITYGWWWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-isopropoxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5021193.png)
![N-methyl-4-oxo-3-[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021201.png)
![N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5021206.png)
![1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5021217.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5021225.png)
![5-(ethylthio)-N-[2-(4-methyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B5021231.png)
![1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B5021236.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B5021242.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B5021265.png)
![3-[(3-chloro-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5021275.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5021279.png)

![N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-3-nitrobenzenesulfonohydrazide](/img/structure/B5021286.png)
